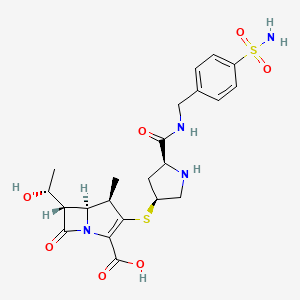

![molecular formula C24H30N6O4 B10856555 4-[[2-[[(R)-(1,4-dimethylpyrazol-3-yl)-(1-methylcyclopentyl)methyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide CAS No. 2413693-96-4](/img/structure/B10856555.png)

4-[[2-[[(R)-(1,4-dimethylpyrazol-3-yl)-(1-methylcyclopentyl)methyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PF-07054894 is a novel small molecule antagonist of the C-C chemoattractant cytokine receptor 6 (CCR6). This compound has shown promise in blocking CCR6-mediated chemotaxis, which is crucial for the migration of pathogenic lymphocytes and dendritic cells into sites of inflammation . It has been studied for its potential therapeutic applications in treating autoimmune and inflammatory diseases .

Preparation Methods

The synthesis of PF-07054894 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:

- Formation of the pyrazole ring.

- Introduction of the cyclopentyl group.

- Coupling with the picolinamide moiety.

The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures.

Chemical Reactions Analysis

PF-07054894 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PF-07054894 has been extensively studied for its applications in various scientific fields:

Chemistry: It serves as a model compound for studying the binding kinetics and selectivity of small molecule antagonists.

Biology: PF-07054894 is used to investigate the role of CCR6 in immune cell migration and function.

Medicine: The compound has shown potential in treating autoimmune and inflammatory diseases by blocking CCR6-mediated chemotaxis.

Industry: PF-07054894 can be used in the development of new therapeutic agents targeting CCR6.

Mechanism of Action

PF-07054894 exerts its effects by selectively binding to the CCR6 receptor, thereby blocking the interaction between CCR6 and its ligand, C-C motif ligand 20 (CCL20). This inhibition prevents the migration of CCR6+ T cells to sites of inflammation, reducing the inflammatory response . The compound also affects the homeostatic migration of T cells from blood to tissues, as observed in animal models.

Comparison with Similar Compounds

PF-07054894 is unique in its high selectivity for CCR6 compared to other chemokine receptors like CCR7 and C-X-C chemoattractant cytokine receptor 2 (CXCR2). Similar compounds include:

®-3-Hydroxy-4-((2-((1-(4-isopropylfuran-2-yl)propyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)-N,N-dimethylpicolinamide: Another CCR6 antagonist with different binding kinetics.

®-4-((2-(((1,4-Dimethyl-1H-pyrazol-3-yl)(1-methylcyclopentyl)methyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)-3-hydroxy-N,N-dimethylpicolinamide: An analog of PF-07054894 with a faster dissociation rate.

These compounds highlight the importance of binding kinetics in achieving pharmacological potency and selectivity.

Properties

CAS No. |

2413693-96-4 |

|---|---|

Molecular Formula |

C24H30N6O4 |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

4-[[2-[[(R)-(1,4-dimethylpyrazol-3-yl)-(1-methylcyclopentyl)methyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide |

InChI |

InChI=1S/C24H30N6O4/c1-13-12-30(5)28-15(13)22(24(2)9-6-7-10-24)27-17-16(20(32)21(17)33)26-14-8-11-25-18(19(14)31)23(34)29(3)4/h8,11-12,22,27,31H,6-7,9-10H2,1-5H3,(H,25,26)/t22-/m0/s1 |

InChI Key |

WZBSYWCLIMRAHO-QFIPXVFZSA-N |

Isomeric SMILES |

CC1=CN(N=C1[C@@H](C2(CCCC2)C)NC3=C(C(=O)C3=O)NC4=C(C(=NC=C4)C(=O)N(C)C)O)C |

Canonical SMILES |

CC1=CN(N=C1C(C2(CCCC2)C)NC3=C(C(=O)C3=O)NC4=C(C(=NC=C4)C(=O)N(C)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

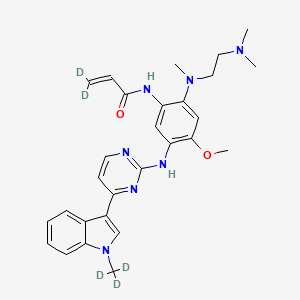

![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)

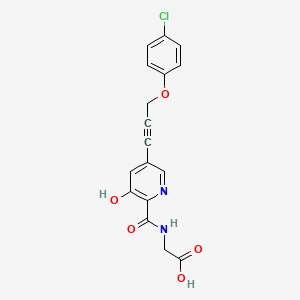

![2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B10856485.png)

![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)

![4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)

![3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856515.png)

![3-((1S,5R,9R)-9-(2-Hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856516.png)

![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)

![2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-](/img/structure/B10856522.png)

![3-((1R,5S,9S)-2-Phenethyl-9-((Z)-prop-1-en-1-yl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856526.png)

![(2S)-2-Amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10856546.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide](/img/structure/B10856568.png)